
ビス(オキサラト)プラチナ(II)酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Potassium bis(oxalato)platinate(II) is used in various scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in anticancer therapies due to its platinum content.
Industry: It is used in the production of high-purity platinum materials and in electroplating processes.
準備方法
Synthetic Routes and Reaction Conditions
Potassium bis(oxalato)platinate(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{K}_2\text{PtCl}_4 + 2\text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{K}_2\text{Pt(C}_2\text{O}_4\text{)}_2 + 4\text{HCl} ] The product is then recrystallized from water to obtain the dihydrate form .
Industrial Production Methods
Industrial production methods for potassium bis(oxalato)platinate(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield .
化学反応の分析
Types of Reactions
Potassium bis(oxalato)platinate(II) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with potassium bis(oxalato)platinate(II) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) compounds, while reduction reactions may yield platinum(0) or platinum(II) compounds .
作用機序
The mechanism of action of potassium bis(oxalato)platinate(II) involves its ability to coordinate with various ligands and form stable complexes. In biological systems, it can interact with nucleic acids and proteins, potentially leading to cytotoxic effects. The molecular targets and pathways involved include DNA binding and inhibition of DNA replication .
類似化合物との比較
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum(II) compound with chloride ligands instead of oxalate.
Potassium trichloro(ethylene)platinate(II): A platinum(II) compound with ethylene and chloride ligands.
Uniqueness
Potassium bis(oxalato)platinate(II) is unique due to its oxalate ligands, which provide distinct chemical properties and reactivity compared to other platinum(II) compounds. Its ability to form stable complexes with various ligands makes it valuable in coordination chemistry and catalysis .
特性
CAS番号 |
14244-64-5 |
|---|---|
分子式 |
C4H4K2O10Pt |
分子量 |
485.35 g/mol |
IUPAC名 |
dipotassium;oxalate;platinum(2+);dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;+2/p-4 |
InChIキー |
OOFIORZMOKMUAK-UHFFFAOYSA-J |
SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt] |
正規SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[K+].[K+].[Pt+2] |
製品の起源 |
United States |
Q1: Can potassium bis(oxalato)platinate(II) be used as a starting material to synthesize other platinum(II) complexes with potential biological activity?
A1: Yes, the research demonstrates that potassium bis(oxalato)platinate(II) can serve as a precursor for synthesizing novel platinum(II) complexes. One study utilized potassium bis(oxalato)platinate(II) in a one-step reaction with N6-benzyladenosine derivatives to create a series of [Pt(oxalato)(N6-benzyladenosine derivative)2] complexes []. This highlights the compound's utility in generating diverse platinum(II) complexes, which can then be further investigated for potential applications, including biological activity.
Q2: Besides its potential use in biological applications, are there other areas where potassium bis(oxalato)platinate(II) proves useful?
A2: Yes, potassium bis(oxalato)platinate(II) exhibits utility in material science. Research demonstrates its application in the electrochemical growth of highly conductive inorganic complexes []. This method enables the formation of single crystals of materials like K2Pt(CN)4X0.3 ⋅ 3H2O (X = Cl, Br), K1.75Pt(CN)4 ⋅ 1.5 H2O, and K1.64Pt(O2C2O2) ⋅ 2H2O, showcasing its potential in developing advanced materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


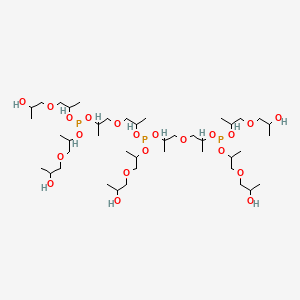
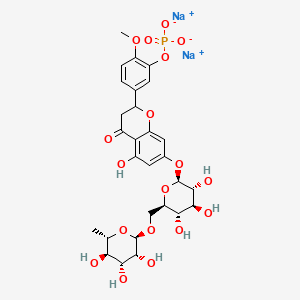
![(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one](/img/structure/B577013.png)
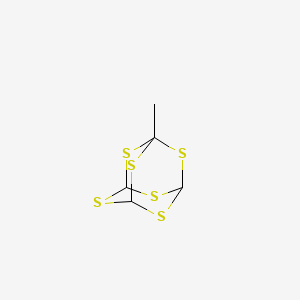
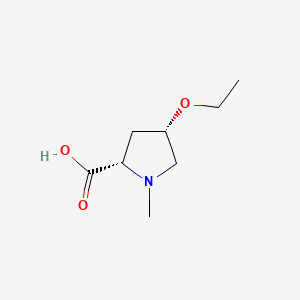
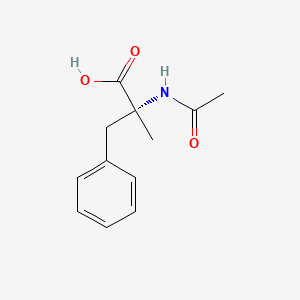
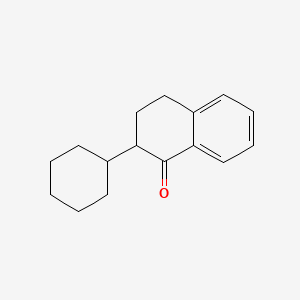
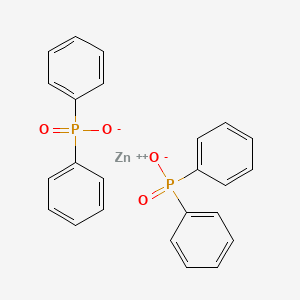
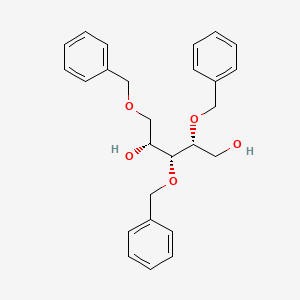
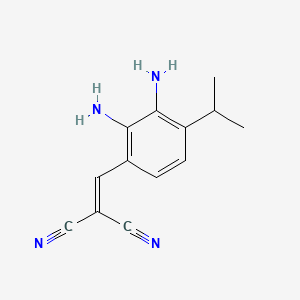
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
